N-(3-amino-4-chlorophenyl)octadecanamide
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Overview
Description
N-(3-amino-4-chlorophenyl)octadecanamide is a chemical compound with the molecular formula C14H21ClN2O. It is a biochemical used in proteomics research and has a molecular weight of 268.78
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-chlorophenyl)octadecanamide involves several steps. One common method is the reaction of 3-amino-4-chlorobenzoyl chloride with octadecanamine under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-chlorophenyl)octadecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the amino or chloro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-(3-amino-4-chlorophenyl)octadecanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-amino-4-chlorophenyl)octadecanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, including modulation of cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Octadecanamide: A structurally similar compound with different functional groups.
N-(3-acetylamino-4-chlorophenyl)octadecanamide: Another derivative with an acetyl group instead of an amino group.
Uniqueness
N-(3-amino-4-chlorophenyl)octadecanamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its amino and chloro groups allow for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
143173-94-8 |
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Molecular Formula |
C24H41ClN2O |
Molecular Weight |
409.0 g/mol |
IUPAC Name |
N-(3-amino-4-chlorophenyl)octadecanamide |
InChI |
InChI=1S/C24H41ClN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)27-21-18-19-22(25)23(26)20-21/h18-20H,2-17,26H2,1H3,(H,27,28) |
InChI Key |
CMRXQSHFBGGHFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)N |
Origin of Product |
United States |
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